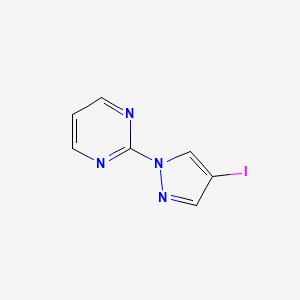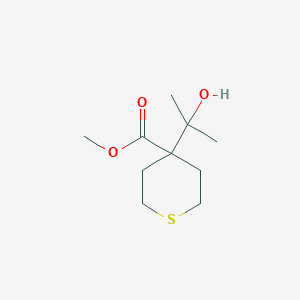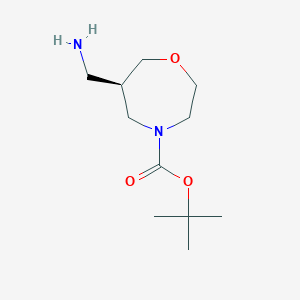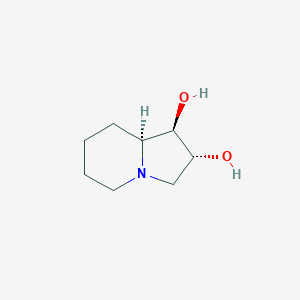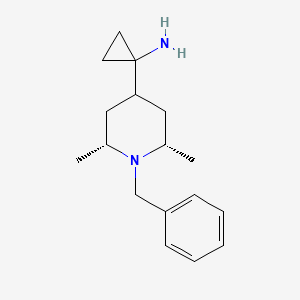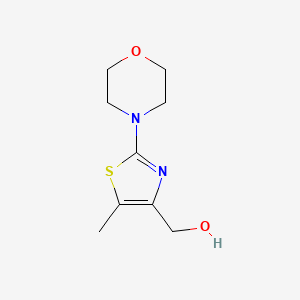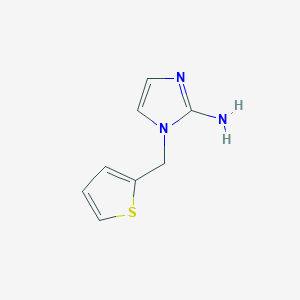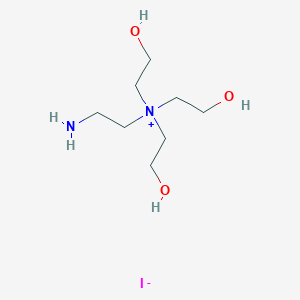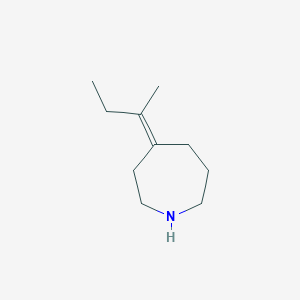![molecular formula C13H15NO B13326367 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzaldehyde](/img/structure/B13326367.png)
4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Azabicyclo[221]heptan-2-yl)benzaldehyde is a chemical compound that features a bicyclic structure with a benzaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azabicyclo[22One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to introduce the benzaldehyde group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to the production of 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzaldehyde.
Chemical Reactions Analysis
Types of Reactions
4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid.
Reduction: Formation of 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzaldehyde involves its interaction with molecular targets through its functional groups. The bicyclic structure provides rigidity, while the benzaldehyde group can participate in various chemical reactions. These interactions can affect molecular pathways and biological processes, making the compound of interest for further study.
Comparison with Similar Compounds
Similar Compounds
4-(2-Azabicyclo[2.2.1]heptan-2-yl)aniline: Similar bicyclic structure with an aniline group instead of a benzaldehyde group.
2-Azabicyclo[2.2.1]heptan-4-amine: A related compound with an amine group.
7-Oxabicyclo[2.2.1]heptane: A structurally similar compound with an oxygen atom in the bicyclic ring.
Uniqueness
4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzaldehyde is unique due to the presence of the benzaldehyde group, which allows for specific chemical reactions and interactions that are not possible with the other similar compounds. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
4-(2-azabicyclo[2.2.1]heptan-2-yl)benzaldehyde |
InChI |
InChI=1S/C13H15NO/c15-9-10-1-4-12(5-2-10)14-8-11-3-6-13(14)7-11/h1-2,4-5,9,11,13H,3,6-8H2 |
InChI Key |
GKYRQINBRUYSCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CN2C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


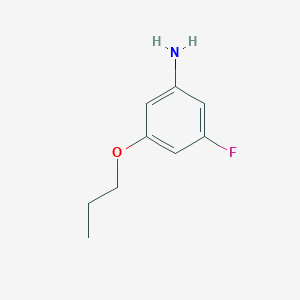

![7-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13326310.png)
